molecular formula C10H18N2O B8108993 1-(cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)butan-1-one

1-(cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)butan-1-one

Cat. No.: B8108993
M. Wt: 182.26 g/mol
InChI Key: QLGOSHDWXCKGPW-BDAKNGLRSA-N
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Description

1-(cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)butan-1-one is a heterocyclic compound that belongs to the class of pyrrolopyrroles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)butan-1-one can be achieved through a multi-step process involving the cyclization of N-arylbromomaleimides with aminocrotonic acid esters. This highly chemo- and stereoselective reaction is a Hantzsch-type domino process, involving initial nucleophilic C-addition or substitution followed by intramolecular nucleophilic addition without recyclyzation of the imide cycle .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applicable to scale up the synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

1-(cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)butan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)butan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor modulation.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial properties.

    Industry: Utilized in the development of optoelectronic materials and pigments.

Mechanism of Action

The mechanism of action of 1-(cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)butan-1-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)butan-1-one is unique due to its specific structural features and the diverse range of reactions it can undergo

Properties

IUPAC Name

1-[(3aR,6aR)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrol-5-yl]butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O/c1-2-3-10(13)12-6-8-4-5-11-9(8)7-12/h8-9,11H,2-7H2,1H3/t8-,9+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLGOSHDWXCKGPW-BDAKNGLRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CC2CCNC2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(=O)N1C[C@H]2CCN[C@H]2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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